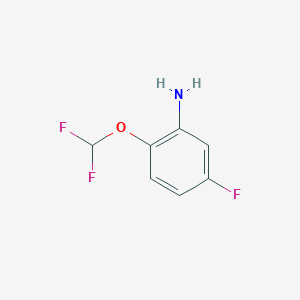

2-(Difluoromethoxy)-5-fluoroaniline

描述

Structure

2D Structure

属性

IUPAC Name |

2-(difluoromethoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRABBUMUAAUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-65-3 | |

| Record name | 2-(difluoromethoxy)-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for 2 Difluoromethoxy 5 Fluoroaniline

Reactivity of the Primary Amine Functional Group

The primary amine is the most reactive site in the molecule, readily participating in a variety of reactions that are fundamental to the synthesis of more complex structures.

The amino group of 2-(difluoromethoxy)-5-fluoroaniline makes the aromatic ring highly susceptible to attack by electrophiles. libretexts.org Such reactions typically result in the substitution of hydrogen atoms on the ring. The directing influence of the substituents determines the position of these substitutions. The amino group is a powerful ortho, para-director. However, in this specific molecule, the ortho positions to the amine are already substituted by the difluoromethoxy group and a hydrogen atom, and the para position is occupied by a fluorine atom. This leaves the remaining ring positions as potential sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include: rutgers.eduyoutube.com

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions can be complicated by the presence of the activating amino group, which can coordinate with the Lewis acid catalyst. libretexts.org

To control the high reactivity of the aniline (B41778) and avoid potential side reactions like over-halogenation or oxidation, the amino group is often temporarily converted to a less activating amide group (e.g., by reaction with acetic anhydride (B1165640) to form an acetanilide). libretexts.org This protecting group can be removed by hydrolysis after the desired electrophilic substitution has been carried out. libretexts.org

The primary amine of this compound is a key functional group for the construction of heterocyclic rings through condensation and annulation reactions. These reactions are vital in medicinal chemistry for creating diverse molecular scaffolds.

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, typically water. The amine group can react with various carbonyl-containing compounds to form imines (Schiff bases), which can then undergo further cyclization reactions. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. clockss.orgsemanticscholar.org

Annulation Reactions: These are processes in which a new ring is formed on an existing one. The aniline derivative can act as a dinucleophile or a building block in multi-component reactions to construct fused heterocyclic systems. For instance, [5+1] annulation strategies can be employed to create six-membered rings. rsc.org The specific reaction conditions and the choice of reaction partners determine the structure of the resulting heterocycle.

Examples of heterocycles that can be synthesized include:

Pyrroles

Thiazoles rsc.org

Pyridines rsc.org

Pyrimidines rsc.org

Benzimidazoles rsc.org

The following table provides examples of condensation partners for the synthesis of various heterocycles from an aniline derivative.

| Condensation Partner | Resulting Heterocycle | Reaction Type |

| α-Haloketone | Pyrrole | Hantzsch Pyrrole Synthesis |

| β-Dicarbonyl Compound | Pyridine | Hantzsch Pyridine Synthesis |

| 1,3-Dielectrophile | Pyrimidine | |

| o-Phenylenediamine | Benzimidazole | |

| Isothiocyanate | Thiazole |

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). thieme-connect.degoogle.comgoogle.com This diazotization reaction transforms the amino group into an excellent leaving group (dinitrogen gas), enabling a wide array of subsequent nucleophilic substitution reactions. thieme-connect.de

The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups, including:

Halogens: (F, Cl, Br, I) via Sandmeyer or Schiemann reactions. The Schiemann reaction is particularly useful for introducing fluorine. libretexts.org

Hydroxyl group: (-OH) by warming the diazonium salt solution.

Cyano group: (-CN) using copper(I) cyanide.

Hydrogen: (dediazoniation) by reaction with hypophosphorous acid. libretexts.org

These transformations provide a powerful method for introducing a wide range of substituents onto the aromatic ring at the position of the original amino group.

Transformations Involving Fluorine and Difluoromethoxy Substituents

The fluorine and difluoromethoxy groups significantly influence the reactivity of the aromatic ring and possess their own characteristic chemical properties.

The fluorine atom attached to the aromatic ring has a dual electronic effect. It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. stackexchange.com Conversely, it has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. The inductive effect generally dominates, making the fluorinated ring less reactive than benzene (B151609). stackexchange.com

The difluoromethoxy (OCF2H) group is generally considered to be a stable moiety. rsc.orgresearchgate.net Its stability is attributed to the strong carbon-fluorine bonds. rsc.org The incorporation of the OCF2H group into molecules is a strategy often used in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. nih.govnih.gov

While generally stable, the difluoromethoxy group is not completely inert. The hydrogen atom of the difluoromethoxy group can be abstracted under certain conditions, such as with strong bases, to generate a nucleophilic difluoromethyl species. acs.org This allows for the difluoromethyl group to be used as a handle for further functionalization.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) |

| CF3 | ~0.45 | ~0.08 |

| CHF2 | ~0.30 | ~0.03 |

| CH2F | ~0.17 | ~0.01 |

| CH3 | -0.04 | -0.13 |

| CF2OCH3 | 0.22 | 0.07 |

| Data for CHF2 and related groups are provided for comparison to illustrate electronic trends. nbuv.gov.ua |

The stability of the difluoromethoxy group under various acidic and basic conditions has been a subject of study, with findings indicating its general robustness compared to other fluorine-containing groups. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution Capability

The reactivity of an aromatic ring towards nucleophilic aromatic substitution (SNAr) is governed by the electronic nature of its substituents. For a reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). Halogens, particularly fluorine, are effective leaving groups in these reactions.

In the case of this compound, the molecule possesses both activating and deactivating groups. The difluoromethoxy (-OCF2H) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, thus activating the ring for nucleophilic attack. Conversely, the amino (-NH2) group is a powerful electron-donating group, which deactivates the ring towards nucleophilic substitution.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) in this compound

| Substituent | Position | Electronic Effect | Influence on SNAr |

| -NH2 | C-1 | Electron-donating | Deactivating |

| -OCF2H | C-2 | Electron-withdrawing | Activating |

| -F | C-5 | Electron-withdrawing (inductive), Leaving Group | Activating, Site of Substitution |

Directed Synthesis of Complex Molecular Architectures

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex, fluorinated molecules with potential applications in medicinal chemistry and material science.

Synthesis of Fluorinated Nitrogen-Containing Heterocycles (e.g., indoles, quinolines)

Quinolines: The Combes quinoline (B57606) synthesis is a classic method for preparing substituted quinolines by reacting an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield the quinoline ring system. wikipedia.org By employing this compound as the aniline component, it is possible to synthesize quinolines bearing the difluoromethoxy group and a fluorine atom. The reaction with an unsymmetrical β-diketone could lead to regioisomers, with the outcome influenced by the steric and electronic effects of the substituents. wikipedia.org

Table 2: Proposed Combes Synthesis of a Fluorinated Quinoline

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Acetylacetone (a β-diketone) | Concentrated H2SO4 or Polyphosphoric Acid (PPA) | 6-Fluoro-7-(difluoromethoxy)-2,4-dimethylquinoline |

Indoles: The Fischer indole (B1671886) synthesis is a widely used reaction to produce indoles from a phenylhydrazine (B124118) and an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org To use this compound in this synthesis, it must first be converted to its corresponding phenylhydrazine derivative, 2-(difluoromethoxy)-5-fluorophenylhydrazine. This can be achieved through diazotization of the aniline followed by reduction. The resulting hydrazine (B178648) can then be reacted with a suitable ketone or aldehyde to generate the fluorinated indole scaffold. wikipedia.org The reaction involves the formation of a phenylhydrazone, which rearranges and cyclizes to form the indole ring. wikipedia.orgyoutube.com

Table 3: Proposed Fischer Synthesis of a Fluorinated Indole

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Hydrazine Formation | This compound | 1. NaNO2, HCl (Diazotization) 2. SnCl2 or Na2SO3 (Reduction) | 2-(Difluoromethoxy)-5-fluorophenylhydrazine |

| 2. Indole Synthesis | 2-(Difluoromethoxy)-5-fluorophenylhydrazine, Acetone | Acid catalyst (e.g., H2SO4, ZnCl2) | 6-Fluoro-7-(difluoromethoxy)-2,3-dimethyl-1H-indole |

Derivatization to Thiazolidinone Compounds

Thiazolidinones are a class of heterocyclic compounds with a wide range of reported biological activities. nih.govnih.gov One common route to synthesize 2-imino-4-thiazolidinones involves the reaction of an amine with an isothiocyanate to form a thiourea, followed by cyclization with an α-haloacetic acid derivative.

For this compound, the synthesis could proceed by reacting it with an isothiocyanate to form the corresponding N-arylthiourea. This intermediate can then be cyclized with an agent like ethyl bromoacetate (B1195939) in the presence of a base to yield the 2-(arylimino)thiazolidin-4-one ring system. Further derivatization is possible, for instance, through Knoevenagel condensation at the C-5 position of the thiazolidinone ring with various aldehydes. nih.gov

Table 4: Proposed Synthesis of a Fluorinated Thiazolidinone Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Thiourea Formation | This compound, Allyl isothiocyanate | Solvent (e.g., Ethanol), Reflux | 1-Allyl-3-(2-(difluoromethoxy)-5-fluorophenyl)thiourea |

| 2. Cyclization | 1-Allyl-3-(2-(difluoromethoxy)-5-fluorophenyl)thiourea, Ethyl bromoacetate | Base (e.g., Sodium acetate), Ethanol, Reflux | 3-Allyl-2-((2-(difluoromethoxy)-5-fluorophenyl)imino)thiazolidin-4-one |

Formation of Fluorinated Azo Dyes

Azo dyes are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings. They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component (e.g., a phenol, naphthol, or another aniline). nih.govijirset.com

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). orientjchem.org This diazonium salt is an electrophile that can then attack an activated aromatic ring, such as 2-naphthol, to form a highly colored fluorinated azo dye. The presence of fluorine substituents in azo dyes can enhance their properties, such as lightfastness and thermal stability. google.com

Table 5: Proposed Synthesis of a Fluorinated Azo Dye

| Step | Reactants | Reagents/Conditions | Product |

| 1. Diazotization | This compound | NaNO2, HCl(aq) | 2-(Difluoromethoxy)-5-fluorobenzenediazonium chloride |

| 2. Azo Coupling | 2-(Difluoromethoxy)-5-fluorobenzenediazonium chloride, 2-Naphthol | NaOH(aq), 0-5 °C | 1-((2-(Difluoromethoxy)-5-fluorophenyl)diazenyl)naphthalen-2-ol |

Advanced Applications in Chemical and Life Sciences Research

Significance as a Building Block in Medicinal Chemistry

2-(Difluoromethoxy)-5-fluoroaniline is recognized as a crucial fluorinated building block in synthetic and medicinal chemistry. 3wpharm.comalfa-chemistry.com The presence of fluorine can significantly alter the physical, chemical, and physiological properties of a molecule. alfa-chemistry.comossila.com The carbon-fluorine bond is strong, and the inclusion of fluorine or fluorinated alkyl groups like difluoromethoxy can modulate acidity, lipophilicity, and metabolic stability with minimal steric impact. sigmaaldrich.com These characteristics are highly desirable in drug discovery, where fine-tuning molecular properties is essential for identifying and optimizing lead compounds. sigmaaldrich.com

The unique electronic properties of this compound make it an attractive starting material for rational drug design. The aniline (B41778) group provides a reactive handle for a variety of chemical transformations, such as acylation and alkylation, allowing for its incorporation into larger, more complex molecular architectures. The electron-withdrawing nature of the fluoro and difluoromethoxy substituents influences the reactivity and biological interactions of the resulting derivatives.

The difluoromethoxy group (-OCHF2) is a key feature of this compound that medicinal chemists leverage to enhance a drug candidate's profile. This group is often used as a bioisostere for other functionalities, such as a methoxy (B1213986) or hydroxyl group, but with distinct advantages. It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life in the body. Furthermore, the introduction of fluorine can significantly impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. sigmaaldrich.com By carefully positioning these fluorinated groups, researchers can optimize a compound's ability to cross cellular membranes, reach its intended target, and exhibit favorable pharmacodynamic effects through enhanced binding affinity to target proteins. ossila.comsigmaaldrich.com

The development of targeted cancer therapies often relies on scaffolds capable of producing potent and selective inhibitors of key oncogenic proteins. Research has demonstrated the utility of fluorinated anilines in this area. For instance, a derivative synthesized from the related compound 3-chloro-4-trifluoromethoxy aniline was developed as a potent inhibitor of the B-raf protein, a key target in melanoma. nih.gov This highlights the potential of using structurally similar building blocks like this compound to generate novel B-raf inhibitors.

In one study, a semisynthetic derivative of Embelin was created through condensation with 3-chloro-4-trifluoromethoxy aniline, resulting in a compound that exhibited significant anti-cancer activity in melanoma cell lines. nih.gov The research showed that this fluoro derivative was more effective at reducing B-raf expression levels than the parent compound. nih.gov

Table 1: Research Findings on a B-raf Inhibitor Derived from a Fluorinated Aniline

| Metric | Finding | Source |

|---|---|---|

| Target | B-raf protein (V600E mutation) | nih.gov |

| Method | Synthesis of a fluoro derivative of Embelin. | nih.gov |

| Cell Line | A375 (Melanoma) | nih.gov |

| Key Result | The derivative showed better anticancer activity and reduced B-raf expression compared to the parent compound. | nih.gov |

| Apoptosis | The derivative was identified as a good apoptotic marker via Caspase ELISA analysis. | nih.gov |

Furthermore, research into other anticancer agents has focused on their effects on specific colorectal cancer cell lines, such as HCT116 and HT29. nih.govresearchgate.net The Raf/MEK/ERK signaling pathway is frequently activated in these cancers, making it a prime target for inhibitors like Raf265, which has shown anti-tumor effects on HCT116 cells. researchgate.net The development of novel compounds using this compound could yield new candidates for testing against these and other relevant cancer cell lines like HepG2.

Chronic inflammation underlies many diseases, and histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-inflammatory agents. nih.gov HDACis were initially developed as anticancer drugs but are now being investigated for fibrotic and inflammatory diseases due to their ability to suppress pro-inflammatory cytokines. nih.gov The development of selective HDAC isozyme inhibitors is a key goal to minimize side effects, creating a demand for novel chemical scaffolds. nih.gov The structural features of this compound make it a suitable core for building such targeted inhibitors.

In the field of virology, new therapeutic strategies are urgently needed for pathogens like the human cytomegalovirus (HCMV). nih.gov HCMV infection can cause severe disease in individuals with compromised immune systems. nih.gov Researchers are actively screening large compound libraries to discover small molecules that can inhibit crucial viral processes, such as the interaction between the UL50 and UL53 subunits of the nuclear egress complex (NEC), which is essential for viral replication. nih.gov Fluorinated compounds have shown promise in antiviral research, such as trifluorothymidine's activity against HCMV, making derivatives of this compound attractive candidates for inclusion in such screening efforts. nih.govnih.gov

The search for new central nervous system (CNS) drugs and anti-infectives frequently involves the synthesis of novel heterocyclic compounds.

Antidepressant Research : Studies have focused on synthesizing series of compounds to identify new agents with antidepressant activity. For example, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated using the forced swim test. nih.gov The most potent compound was found to significantly increase the concentration of 5-HT in brain tissue. nih.gov This highlights a common research pathway where a versatile building block like this compound could be used to generate a library of new chemical entities for screening.

Antifungal Research : The rise of drug-resistant fungal infections, particularly from species like Candida albicans, necessitates the development of new antifungal agents. nih.gov A common strategy is the modification of existing drugs like fluconazole (B54011) to create novel analogues. nih.gov Research into fluorinated compounds like 5-fluorouridine (B13573) has shown that they can inhibit virulence factors in Candida species, including biofilm formation and hyphal growth, demonstrating the potential of fluorine-containing molecules in this therapeutic area. nih.gov

Antipsychotic Research : The development of novel antipsychotic drugs is an ongoing area of research. The unique properties conferred by the difluoromethoxy group make this compound a candidate for creating new molecular structures aimed at modulating key neurotransmitter receptors implicated in psychosis.

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and fibrosis. Dual mTORC1/2 inhibitors represent a promising therapeutic strategy.

Research using inhibitors such as TAK-228 and P529 has shown that blocking both mTORC1 and mTORC2 can effectively slow tumor growth and inhibit myofibroblast differentiation. nih.govnih.gov For example, dual inhibition decreases the expression of the transcription factor NRF2, compromising cellular defenses against oxidative stress and priming cancer cells for apoptosis. nih.gov In studies on atypical teratoid/rhabdoid tumors (AT/RT), combining an mTORC1/2 inhibitor with another agent that induces oxidative stress led to significant synergistic effects, inducing apoptosis and extending survival in preclinical models. nih.gov The complexity of these inhibitor molecules requires versatile and functionalized building blocks, a role for which this compound is well-suited.

Table 2: Effects of Dual mTORC1/2 Inhibition in Research Studies | Inhibitor | Model System | Key Effect | Source | | --- | --- | --- | | TAK-228 | Atypical Teratoid/Rhabdoid Tumors (AT/RT) | Decreases NRF2 expression, compromises defenses against oxidative stress, primes cells for apoptosis. | nih.gov | | P529 | Human Lung Fibroblasts | Inhibits TGF-β-induced myofibroblast differentiation, protein expression of fibronectin and collagen, and actin stress fiber formation. | nih.gov | | KU-0063794 | AT/RT cells | Increases expression of pro-apoptotic genes (DDIT3, BOK, NOXA1). | nih.gov |

Bioisosteric Replacement and Hydrogen Bonding Donor Properties

A cornerstone of medicinal chemistry and drug design is the concept of bioisosteric replacement, where an atom or group of atoms in a biologically active compound is exchanged for another with similar physical or chemical properties. nih.govnih.gov The goal is to create a new molecule with enhanced activity, better selectivity, improved pharmacokinetic properties, or reduced toxicity. nih.gov The difluoromethyl group (CHF₂) present in this compound is of particular interest as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. google.com

A key feature of the difluoromethyl group is its capacity to act as a "lipophilic hydrogen bond donor." google.com While traditional hydrogen bond donors like hydroxyl or amine groups are typically polar and hydrophilic, the CHF₂ group can form hydrogen bonds while simultaneously increasing the molecule's lipophilicity (fat solubility). This dual characteristic can be highly advantageous in drug design, potentially improving a molecule's ability to cross cell membranes and bind to biological targets. google.com

Research has shown that the hydrogen bond donating ability of a difluoromethyl group is comparable to that of thiophenols and anilines, although weaker than that of a hydroxyl group. google.comnih.gov The strength of this interaction can be quantified using hydrogen bond acidity parameters (A values), which have been determined for various difluoromethyl-containing compounds. google.com The lipophilicity, often measured as the logarithm of the partition coefficient (logP), is also significantly influenced by this group. The substitution of a methyl group with a difluoromethyl group can lead to either an increase or a decrease in lipophilicity depending on the adjacent functional groups. nih.gov

Table 1: Bioisosteric Properties of the Difluoromethyl Group

| Property | Description | Relevance to this compound |

|---|---|---|

| Bioisosteric Target | Can replace groups like -OH, -SH, and -NH₂. google.com | Allows for fine-tuning of a molecule's biological activity and properties. |

| Hydrogen Bonding | Acts as a weak hydrogen bond donor. google.comnih.gov | Enables specific interactions with biological macromolecules like proteins. |

| Lipophilicity | Generally increases lipophilicity compared to -OH, enhancing membrane permeability. nih.govgoogle.com | Improves pharmacokinetic profile for potential drug candidates. |

Applications in Agrochemical Research and Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in the development of modern agrochemicals. Fluorinated compounds often exhibit enhanced biological efficacy, metabolic stability, and bioavailability. The unique structural features of this compound make it a promising scaffold for the synthesis of new pesticides and herbicides. smolecule.com

While extensive research specifically detailing the direct use of this compound in commercial agrochemicals is not broadly published, its potential is clear. The aniline functional group serves as a versatile chemical handle for synthesizing a wide array of more complex structures. The presence of both a fluorine atom and a difluoromethoxy group can significantly enhance the potency and selectivity of the resulting agrochemical. These groups can influence how the molecule interacts with its target site in a pest or weed and can make it more resistant to degradation in the environment or within the target organism, thus prolonging its desired effect. smolecule.com

Role in Materials Science and Industrial Chemistry

The distinct electronic and physical properties conferred by the fluorine substituents in this compound make it a valuable component in the creation of advanced materials.

Liquid Crystal Displays (LCDs) function by applying an electric field to a thin layer of liquid crystal molecules sandwiched between two polarized glass sheets. bldpharm.com The orientation of the liquid crystal molecules changes with the electric field, which in turn controls the passage of light to create an image. bldpharm.com The chemical composition of the liquid crystal molecules is critical to the performance of the display.

These molecules are typically organic compounds with specific properties, such as a rod-like shape and a strong dipole moment. Fluorinated compounds, including fluorinated anilines, are widely used as components in liquid crystal mixtures. The high electronegativity of fluorine atoms can create strong dipoles, which enhances the sensitivity of the molecules to electric fields. This leads to faster switching times and lower power consumption in the final display. While not directly documented as a commercial liquid crystal, this compound represents a class of "building block chemicals" that could be used to synthesize the complex liquid crystal monomers required for modern, high-performance displays. smolecule.com

Polyaniline is a well-known conducting polymer with applications in areas such as rechargeable batteries, sensors, and anti-corrosion coatings. The properties of polyaniline can be tuned by modifying its chemical structure. The synthesis of poly(fluoroaniline) from fluorinated aniline monomers is one such strategy.

This compound can serve as a monomer for creating novel fluorinated conducting polymers. The polymerization is typically achieved through electrochemical methods, where an electric potential is applied to a solution containing the monomer, causing a polymer film to grow on the electrode surface. nih.govresearchgate.net This process is known as electropolymerization. nih.gov The resulting fluorinated polymer is expected to have enhanced thermal stability and hydrophobicity compared to standard polyaniline. nih.gov These improved properties could lead to more robust and durable materials for electronic applications.

Table 2: Polymerization Potential of this compound

| Feature | Description | Advantage |

|---|---|---|

| Monomer Reactivity | The aniline group allows for electropolymerization. nih.gov | Enables controlled synthesis of thin polymer films. nih.gov |

| Fluorine Content | Incorporates -F and -OCHF₂ groups into the polymer backbone. | Increases thermal stability and hydrophobicity of the resulting polymer. nih.gov |

| Potential Applications | Advanced coatings, sensors, and electronic components. smolecule.com | Materials with enhanced durability and specific functionalities. |

The development of chemical sensors is a critical area of research, with applications ranging from environmental monitoring to medical diagnostics. Amine-sensitive dyes are molecules that change their color or fluorescence properties in the presence of amines. mdpi.com These dyes are often used to detect spoilage in food, as the decomposition of proteins releases volatile amines. mdpi.com

This compound can be used as a precursor in the synthesis of such dyes. The aniline amine group is reactive and can be chemically modified to create larger, more complex dye structures. thermofisher.com The electron-withdrawing nature of the fluorine and difluoromethoxy groups can influence the electronic properties of the final dye molecule, potentially making it more sensitive and selective for specific amines. For instance, fluorinated aniline derivatives have been explored for the determination of certain substances where the release of fluoride (B91410) ions can be measured, or integrated into larger systems for detecting analytes like purine (B94841) derivatives through fluorescence changes. google.comrsc.org

Contributions to Chemical Biology (e.g., biomolecule interactions)

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. Fluorinated molecules are particularly powerful tools in this area. The incorporation of fluorine atoms into biomolecules like amino acids or drug candidates can provide unique insights into their function. nih.govacs.org

The compound this compound contributes to this field primarily as a building block for creating sophisticated molecular probes. Its key properties—bioisosteric nature and hydrogen-bonding capability—are highly relevant. By replacing a natural functional group in a peptide or a drug with a difluoromethoxy-containing fragment derived from this aniline, researchers can study how these changes affect binding to a target protein or enzyme. nih.gov The fluorine atoms also serve as excellent reporters for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that can provide detailed information about the structure and dynamics of proteins and their interactions with other molecules. researchgate.net This allows for a precise examination of biomolecular interactions at the atomic level.

Studies on Nanocrystal Surface Passivation and Morphology Control

The choice of the passivating agent is critical and is dictated by its ability to bind to the nanocrystal surface, passivate surface trap states, and influence the nanocrystal's growth and morphology. Organic ligands, particularly those with functional groups that can coordinate with the metal ions on the nanocrystal surface, have been extensively studied for this purpose. The electronic properties of these ligands can be fine-tuned to control the electronic coupling between the nanocrystal core and the surrounding medium.

While there is a growing body of research on the use of various organic molecules for nanocrystal surface passivation, specific studies detailing the application of this compound in this context are not yet prevalent in publicly accessible scientific literature. However, based on the known reactivity and electronic properties of fluorinated anilines, it is possible to extrapolate its potential role in this area. The aniline group can act as a coordinating moiety, binding to the surface of metal chalcogenide or perovskite nanocrystals. The presence of the electron-withdrawing difluoromethoxy and fluoro groups would significantly modulate the electron density on the aniline nitrogen, thereby influencing the binding strength and the electronic landscape at the nanocrystal surface.

For instance, in the case of quantum dots (QDs), the passivation of surface states is paramount for achieving high photoluminescence quantum yields (PLQY). The lone pair of electrons on the nitrogen atom of the aniline could potentially passivate under-coordinated metal sites on the QD surface. The fluorinated substituents would alter the ligand's HOMO and LUMO energy levels, which could be strategically chosen to create a desired energy barrier at the nanocrystal surface, confining the excitons within the core and preventing non-radiative decay pathways.

Furthermore, the morphology of nanocrystals during their synthesis is often directed by the selective adsorption of capping agents on specific crystallographic facets. The differential binding of a ligand to different facets can control the growth rates along different crystal axes, leading to the formation of nanocrystals with specific shapes, such as nanorods, nanoplatelets, or nanocubes. The unique electronic and steric properties of this compound could potentially offer a new level of control over the anisotropic growth of nanocrystals.

Table 1: Potential Effects of this compound in Nanocrystal Passivation and Morphology Control

| Property | Potential Effect of this compound | Rationale |

| Surface Passivation | Enhanced passivation of surface trap states | The aniline group can coordinate with surface metal ions, while the electronegative fluorine atoms can modify the electronic structure at the surface to reduce defect states. |

| Quantum Yield | Potential for increased photoluminescence quantum yield | By effectively passivating surface traps, non-radiative recombination pathways are minimized, leading to higher emission efficiency. |

| Morphology Control | Anisotropic growth leading to controlled shapes | The molecule's specific binding affinity to different crystal facets, influenced by its electronic and steric profile, could direct the growth of nanocrystals into desired morphologies. |

| Stability | Improved colloidal and environmental stability | The fluorinated groups can enhance the hydrophobicity and chemical resistance of the ligand shell, protecting the nanocrystal core from degradation. |

Detailed Research Findings:

As of the current literature survey, there are no specific research articles or patents that provide detailed experimental findings on the use of this compound for nanocrystal surface passivation and morphology control. The discussion above is based on the extrapolation of the known functions of similar fluorinated organic ligands in nanotechnology.

Future research in this area could involve the systematic study of the interaction of this compound with various types of nanocrystals. This would entail synthesizing nanocrystals in the presence of this ligand and characterizing the resulting materials using techniques such as transmission electron microscopy (TEM) to study morphology, X-ray diffraction (XRD) to analyze crystal structure, and photoluminescence spectroscopy to evaluate the effectiveness of surface passivation. Such studies would be instrumental in determining the viability of this compound as a novel surface ligand for advanced nanomaterials.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the molecular structure. For 2-(Difluoromethoxy)-5-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a comprehensive characterization.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethoxy (-OCHF₂) group.

Aromatic Region (δ 6.0-7.5 ppm): The three protons on the benzene (B151609) ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. Based on data from similar compounds like 2,5-difluoroaniline, the aromatic protons are expected to appear in the δ 6.3-6.9 ppm range. chemicalbook.commcbu.edu.tr The proton at C-6, adjacent to the amine and ortho to the fluorine, would likely appear as a doublet of doublets. The proton at C-4, meta to both the amine and the difluoromethoxy group, and the proton at C-3, ortho to the difluoromethoxy group, would also show complex multiplets due to ³J(H,H), ⁴J(H,H), ³J(H,F), and ⁴J(H,F) couplings. The presence of an aromatic ring current shifts these protons downfield. libretexts.orgresearchgate.netamherst.edu

Difluoromethoxy Proton (-OCHF₂, δ 6.5-7.5 ppm): The single proton of the difluoromethoxy group is anticipated to be a key feature. In various aromatic compounds containing this group, this proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms (²J(H,F)). rsc.org The chemical shift is significantly downfield, often overlapping with the aromatic region, due to the deshielding effect of the adjacent oxygen and two fluorine atoms. For example, in related difluoromethylthio compounds, this proton appears as a triplet with a coupling constant in the range of 56-59 Hz. rsc.org

Amine Protons (-NH₂, δ ~3.5-4.5 ppm): The two amine protons would typically give rise to a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic (H-3, H-4, H-6) | 6.0 - 7.5 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |

| Difluoromethoxy (OCHF ₂) | 6.5 - 7.5 | Triplet (t) | Characteristic triplet with a large ²J(H,F) coupling constant. |

| Amine (NH ₂) | ~3.5 - 4.5 | Broad Singlet (br s) | Shift and shape are variable. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six aromatic carbon signals and one aliphatic carbon signal for the difluoromethoxy group are expected.

Aromatic Carbons (δ 100-160 ppm): The chemical shifts of the six aromatic carbons will be influenced by the attached substituents. All carbons coupled to fluorine will exhibit splitting.

C-F Carbons: The carbons directly bonded to fluorine (C-2 and C-5) will show large one-bond ¹J(C,F) coupling constants, typically in the range of 235-255 Hz. rsc.org

Ortho/Meta/Para Carbons: Carbons that are two, three, or four bonds away from a fluorine atom will show smaller long-range couplings (²J(C,F), ³J(C,F), ⁴J(C,F)). rsc.org For instance, in 4-fluoroaniline (B128567), the carbon ortho to the fluorine shows a ²J(C,F) of 22.4 Hz, while the meta carbon shows a ³J(C,F) of 7.6 Hz. rsc.org

Difluoromethoxy Carbon (-O CHF₂, δ ~115-125 ppm): The carbon of the difluoromethoxy group is highly characteristic. It is expected to appear as a triplet due to the large one-bond coupling to the two fluorine atoms (¹J(C,F)), typically in the range of 240-275 Hz. rsc.orgrsc.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| C-1 (C-NH₂) | ~135-145 | Doublet (d) | Splitting due to coupling with F at C-5. |

| C-2 (C-OCHF₂) | ~145-155 | Doublet of triplets (dt) | Large ¹J(C,F) from aromatic F and smaller coupling from -OCHF₂ fluorines. |

| C-3 | ~100-115 | Doublet (d) | Splitting due to coupling with F at C-5. |

| C-4 | ~110-120 | Doublet (d) | Splitting due to coupling with F at C-5. |

| C-5 (C-F) | ~155-160 | Doublet (d) | Large ¹J(C,F) coupling constant. |

| C-6 | ~100-110 | Doublet (d) | Splitting due to coupling with F at C-5. |

| -OC HF₂ | ~115-125 | Triplet (t) | Large ¹J(C,F) coupling constant. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms, which are 100% naturally abundant. nih.govhuji.ac.il The spectrum of this compound is expected to show two distinct signals over a wide chemical shift range. nih.govucsb.edu

Aromatic Fluorine (Ar-F): The fluorine atom attached to the aromatic ring at the C-5 position is expected to produce a signal in the typical range for aryl fluorides (δ -100 to -170 ppm). researchgate.net This signal would likely be a complex multiplet due to coupling with the aromatic protons.

Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms of the difluoromethoxy group are chemically equivalent and are expected to produce a single resonance. This signal typically appears in a range of δ -80 to -100 ppm. rsc.orgrsc.org It should appear as a doublet of triplets (or a more complex multiplet) due to the large geminal coupling to the proton of the same group (²J(F,H)) and smaller long-range couplings to the aromatic protons.

There is no publicly available research on the characterization of this compound using solid-state NMR techniques, particularly in the context of its interaction with complex systems like nanocrystal surfaces. Such studies could, in principle, provide insights into the molecule's conformation and binding orientation in the solid state.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆F₃NO), the exact monoisotopic mass is 177.04015 Da. HRMS can verify this mass to within a few parts per million (ppm), unequivocally confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. Predicted m/z values for common adducts are listed below.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₇F₃NO]⁺ | 178.04743 |

| [M+Na]⁺ | [C₇H₆F₃NNaO]⁺ | 200.02937 |

| [M+K]⁺ | [C₇H₆F₃KNO]⁺ | 216.00331 |

| [M-H]⁻ | [C₇H₅F₃NO]⁻ | 176.03287 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts. Data sourced from prediction tools.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are fundamental for the structural elucidation of molecules by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. This makes FT-IR an essential tool for confirming the presence of key structural motifs in this compound.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline (B41778) and difluoromethoxy functionalities. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-O-C Stretch (Ether) | 1000 - 1300 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing a detailed vibrational fingerprint of the molecule.

For this compound, the Raman spectrum would provide valuable information about the aromatic ring and the difluoromethoxy group. The symmetric stretching vibrations of the benzene ring are typically strong in Raman spectra. The C-F stretching vibrations will also be Raman active. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in its unambiguous identification. The unique pattern of peaks in the Raman spectrum serves as a fingerprint, allowing for the differentiation of this compound from its isomers and other related substances.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The molecular formula of this compound is C₇H₆F₃NO. uni.luchemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 47.47% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.41% |

| Fluorine | F | 18.998 | 3 | 56.994 | 32.18% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.91% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.03% |

| Total | 177.125 | 100.00% |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This pattern is a result of the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations of the crystal) can be determined.

This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and how these interactions influence the packing of the molecules in the crystal. While specific experimental XRD data for this compound is not found in the surveyed literature, such an analysis would provide definitive proof of its chemical structure. For related fluoroaniline (B8554772) derivatives, XRD has been successfully used to elucidate their crystal structures. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These methods can accurately model the electronic environment and geometry of 2-(Difluoromethoxy)-5-fluoroaniline.

Electronic Structure and Molecular Geometry Optimization

The electronic structure of this compound is determined by the interplay of its constituent functional groups: the aniline (B41778) moiety, the electron-withdrawing fluorine atom, and the difluoromethoxy group. DFT calculations, likely using a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. researchgate.net

The aniline ring provides a base of π-electrons. The amino (-NH2) group is a strong activating group, donating electron density to the ring through resonance. Conversely, the fluorine atom at the 5-position is an electron-withdrawing group through its inductive effect, while also contributing some electron density via resonance. The ortho-positioned difluoromethoxy (-OCHF2) group has a significant inductive electron-withdrawing effect due to the two fluorine atoms, which would influence the electron distribution on the aromatic ring and the basicity of the aniline nitrogen.

Optimization of the geometry would reveal key bond lengths, bond angles, and dihedral angles. It is expected that the C-N bond would exhibit some double bond character due to resonance with the ring. The presence of the bulky difluoromethoxy group at the ortho position would likely cause some steric hindrance, potentially leading to a slight twisting of the amino group out of the plane of the benzene (B151609) ring. researchgate.net

| Parameter | Predicted Value Range/Observation | Basis of Prediction |

| C-N Bond Length | Shorter than a typical C-N single bond | Resonance with the aromatic ring |

| C-F Bond Length | Consistent with standard aromatic C-F bonds | Established data for fluoroaromatics |

| C-O-C Bond Angle | ~118-120° | Steric and electronic effects of the CHF2 group |

| NH2 Group Geometry | Likely slightly pyramidal and twisted | Steric hindrance from ortho -OCHF2 group |

| Dipole Moment | Non-zero, influenced by the vector sum of individual bond dipoles | Asymmetry of substituent groups researchgate.net |

Prediction of Reactivity and Reaction Pathways

The electronic properties calculated through DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Eg) is an indicator of chemical reactivity and kinetic stability. chemrevlett.com

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, making these the most probable sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring, particularly influenced by the electron-withdrawing substituents. A smaller HOMO-LUMO gap would suggest higher reactivity. chemrevlett.com

Molecular Electrostatic Potential (MEP) maps would further visualize the reactive sites. Regions of negative electrostatic potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the vicinity of the nitrogen and certain positions on the ring. Regions of positive potential (blue) highlight electron-poor areas prone to nucleophilic attack, likely around the hydrogen atoms of the amino group and the difluoromethyl group. nih.gov

| Reactivity Descriptor | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating capability (nucleophilic character) |

| LUMO Energy | Relatively low | Good electron-accepting capability (electrophilic character) |

| HOMO-LUMO Gap (Eg) | Moderate | Balance between stability and reactivity chemrevlett.com |

| MEP Negative Region | Localized on the aniline nitrogen and parts of the ring | Probable sites for electrophilic attack and hydrogen bonding nih.gov |

| MEP Positive Region | Localized on -NH2 and -OCHF2 hydrogens | Probable sites for nucleophilic attack and hydrogen bonding |

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the difluoromethoxy group relative to the plane of the aniline ring. Theoretical calculations can map the potential energy surface as a function of the C-O bond's dihedral angle.

It is plausible that the most stable conformation would involve the C-H bond of the difluoromethyl group being oriented away from the amino group to minimize steric clash. The energy barriers for rotation would also be determined. In related halogenated compounds, the preference for a particular conformer can be influenced by a combination of steric repulsion and electronic interactions, such as hyperconjugation. beilstein-journals.orgnih.gov The presence of the ortho-amino group could also lead to the formation of an intramolecular hydrogen bond with one of the oxygen lone pairs of the difluoromethoxy group, which would stabilize a specific conformation.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, especially docking, are pivotal in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. imrpress.com This is a cornerstone of modern drug discovery.

Ligand-Protein Binding Affinity Prediction

Molecular docking simulations place the ligand (this compound) into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. youtube.com While no specific docking studies for this exact molecule are published, studies on similar aniline derivatives show their potential to bind to various protein targets. uomisan.edu.iqneliti.com

For instance, aniline derivatives have been docked into the active sites of enzymes and receptors. The predicted binding mode would depend on the specific topology and amino acid composition of the protein's binding pocket. The aniline nitrogen and the fluorine atom could act as hydrogen bond acceptors, while the N-H protons could be hydrogen bond donors. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. 21stcenturycardiology.com The difluoromethoxy group, while largely hydrophobic, could also participate in dipole-dipole or weak hydrogen bond interactions. nih.gov

| Potential Interaction Type | Interacting Group on Ligand | Potential Protein Residue Partner |

| Hydrogen Bond Donor | Amino (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amino (-NH2), Fluorine (-F), Oxygen (-O-) | Arginine, Lysine, Serine, Asparagine, Glutamine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Phenyl Ring, Difluoromethyl (-CHF2) | Leucine, Isoleucine, Valine, Alanine |

Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational QSAR (Quantitative Structure-Activity Relationship) models use calculated molecular descriptors to predict the activity of compounds. cust.edu.twnih.gov

For a series of aniline derivatives, QSAR models often find that properties like hydrophobicity (logP), electronic parameters (like Hammett constants or dipole moment), and steric descriptors are correlated with biological activity. nih.gov

In the context of this compound, SAR insights can be inferred:

Aniline Core: Provides the basic scaffold for interaction. Modifications to the amino group would drastically alter binding.

5-Fluoro Substituent: This group modifies the electronic properties of the ring and can act as a hydrogen bond acceptor. Its presence can enhance binding affinity and metabolic stability.

2-Difluoromethoxy Substituent: This group significantly impacts the molecule's conformation and electronic profile. Its size influences how the molecule fits into a binding pocket, and its electron-withdrawing nature affects the reactivity of the aniline ring. The -OCHF2 group is often used in medicinal chemistry to modulate lipophilicity and metabolic stability.

By comparing the predicted activities of a series of analogues where each substituent is varied, a computational SAR model can be built to guide the design of more potent or selective molecules. 21stcenturycardiology.com

Prediction of Molecular Descriptors Relevant to Biological Activity

Computational methods are instrumental in predicting molecular descriptors that correlate with the biological activity of a compound. For this compound, these descriptors help in assessing its potential as a pharmacophore or bioactive molecule.

Membrane Permeability: The ability of a molecule to pass through biological membranes is a key factor in its pharmacokinetic profile. Computational models can predict membrane permeability based on descriptors such as lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. While direct computational studies on the membrane permeability of this compound were not identified, general principles suggest that the presence of the fluorine and difluoromethoxy groups will significantly influence this property. The prediction of such parameters is often achieved through quantitative structure-activity relationship (QSAR) models, which rely on a database of experimentally determined permeabilities of other molecules.

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial descriptor for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While no specific experimentally validated logP value for this compound is provided in the search results, computational tools can estimate it. The presence of the fluorine atom and the difluoromethoxy group is anticipated to increase the lipophilicity of the molecule compared to aniline. The calculated XlogP value, a common computational estimation of lipophilicity, can be found in chemical databases. For related fluorinated compounds, computational studies have shown that the pattern and degree of fluorination can have a significant and sometimes non-intuitive impact on lipophilicity.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of synthetic transformations is fundamental for optimizing reaction conditions and yields. While specific detailed mechanistic studies for the synthesis of this compound are not prevalent in the provided search results, computational chemistry offers powerful tools to investigate these pathways.

The synthesis of this compound likely involves key steps such as the introduction of the difluoromethoxy group and potentially the manipulation of the aniline functionality. Quantum chemical calculations, such as DFT, can be used to model the reaction coordinates, identify transition states, and calculate activation energies for proposed synthetic routes. For example, in the difluoromethoxylation of a precursor phenol, computational studies could elucidate the nature of the reactive species and the energetics of the substitution reaction. Similarly, for reactions involving the aniline group, such as acylation or alkylation, theoretical calculations can provide insights into the regioselectivity and reactivity, which are influenced by the electronic effects of the fluorine and difluoromethoxy substituents.

Theoretical Evaluation of Photophysical Properties (e.g., Non-Linear Optics)

The photophysical properties of organic molecules, including their behavior in non-linear optics (NLO), can be effectively evaluated using theoretical methods. These properties are of interest for applications in materials science and photonics.

Non-Linear Optics (NLO): The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to calculate the first and second hyperpolarizabilities (β and γ) of organic molecules. bohrium.com For molecules like this compound, the presence of electron-donating (aniline) and electron-withdrawing (difluoromethoxy and fluoro) groups can lead to significant intramolecular charge transfer upon excitation, a key feature for NLO activity. Theoretical studies on other substituted anilines have demonstrated that the nature and position of substituents dramatically influence the NLO properties. bohrium.com While specific calculations for this compound were not found, it is expected that its push-pull electronic structure would make it a candidate for NLO applications. Computational screening can predict its potential and guide the synthesis of related molecules with enhanced NLO responses.

Environmental Implications and Degradation Research of Fluorinated Anilines

Environmental Fate and Persistence of Organofluorine Compounds

Organofluorine compounds are characterized by the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. wikipedia.org This inherent stability contributes to the environmental persistence of many synthetic fluorinated chemicals. wikipedia.orgresearchgate.net Once released into the environment, these compounds can accumulate in soil, water, and air, leading to long-term contamination. numberanalytics.com

The environmental partitioning of organofluorine compounds, which dictates their distribution in different environmental compartments, is influenced by properties such as vapor pressure, aqueous solubility, and the octanol-water partition coefficient. researchgate.net Studies comparing fluoro- and chlorobenzenes have shown that fluorinated compounds can behave differently from their chlorinated counterparts, sometimes resembling non-halogenated compounds more closely in their environmental distribution. researchgate.net

Heavily fluorinated compounds, such as perfluorocarboxylic acids and sulfonates, are known to be highly persistent and bioaccumulative, with detectable levels found in wildlife and humans globally. societechimiquedefrance.fr While lightly fluorinated compounds are expected to break down more readily, their sheer number and diverse applications necessitate a thorough understanding of their environmental behavior. societechimiquedefrance.fr

Research on Degradation Pathways and Mechanisms

Understanding the degradation pathways of fluorinated anilines is crucial for predicting their environmental lifespan and potential for remediation. Research has focused on both biological and chemical degradation processes.

The biodegradation of fluorinated aromatic compounds, including anilines, is a subject of ongoing research. nih.govresearchgate.net Microorganisms have demonstrated the ability to degrade organofluorine compounds, although the process can be slow and challenging, particularly for polyfluorinated structures. researchgate.net

Studies on fluoroanilines have shown that the number and position of fluorine substituents significantly affect their biodegradability. For instance, research on 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) revealed that increased fluorine substitution led to longer enrichment times for the degrading microbial cultures and lower specific degradation rates. nih.gov This suggests that compounds with more fluorine atoms are more resistant to microbial attack. nih.gov

The bacterium Labrys portucalensis strain F11 has been shown to utilize fluoroanilines as a source of carbon and nitrogen. researchgate.net Complete biodegradation and stoichiometric fluoride (B91410) release were achieved for 2-fluoroaniline (B146934) when the bacterial cells were pre-exposed to fluorobenzene, suggesting a co-metabolic degradation process. researchgate.net

The biodehalogenation of fluorinated anilines can proceed through several pathways, including monooxygenation at a fluorinated position, leading to the formation of reactive quinoneimines. nih.gov These reactive intermediates can then undergo further reactions, including binding to proteins. nih.gov The specific degradation pathway and the reactivity of the intermediates are influenced by the substitution pattern of the fluoroaniline (B8554772). nih.gov

Biodegradation of Fluoroanilines by Mixed Bacterial Cultures

| Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA (g VSS h)⁻¹) |

|---|---|---|

| 4-Fluoroaniline (4-FA) | 26 | 22.48 ± 0.55 |

| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |

Source: nih.gov

Besides biodegradation, chemical and photochemical processes can contribute to the degradation of fluorinated anilines in the environment. Photolysis, the breakdown of compounds by light, is a potential degradation pathway for fluorinated compounds in surface waters and the atmosphere. acs.orgacs.org

Research on the photolysis of fluorinated phenols and pharmaceuticals has shown that the degradation rates and product formation are dependent on the specific fluorine-containing functional groups and the pH of the solution. acs.org For example, the photolysis of (trifluoromethyl)phenols was found to be significantly faster at higher pH levels. acs.org The addition of substances like hydrogen peroxide can enhance the degradation rate under certain conditions. acs.org

Photochemical degradation can lead to the formation of various fluorinated byproducts, some of which may also be persistent. acs.org Computational chemistry combined with analytical techniques like 19F NMR and mass spectrometry is being used to identify these degradation products and understand the reaction mechanisms. acs.org Studies have shown that the stability of the C-F bond during photolysis is influenced by the electron density around the fluorine motifs. acs.org

Advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals, are also being investigated for the degradation of persistent organic pollutants, including aniline (B41778) derivatives. mdpi.comurl.edu

Monitoring and Detection Methodologies for Fluorinated Compounds in Environmental Matrices

The ubiquitous presence of fluorinated compounds necessitates robust analytical methods for their detection and quantification in various environmental samples, including water, soil, and air. rsc.orgnih.gov

Commonly used techniques for analyzing per- and polyfluoroalkyl substances (PFAS) include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). capes.gov.bryoutube.com Sample preparation is a critical step and often involves solid-phase extraction (SPE) for liquid samples and solid-liquid extraction for solid matrices. capes.gov.br

For a broader assessment of fluorine contamination, methods that measure total organic fluorine (TOF) or extractable organic fluorine (EOF) are employed. rsc.orgnorden.org These methods provide a measure of the total amount of fluorine bound to organic compounds, capturing both known and unknown fluorinated substances. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 19F NMR, is emerging as a powerful tool for identifying and quantifying unknown fluorine-containing compounds in environmental samples. acs.orgnih.gov Its advantage lies in the direct detection of the fluorine nucleus, which can help to close the mass balance of total fluorine in a sample. nih.gov

Common Analytical Techniques for Fluorinated Compounds

| Technique | Abbreviation | Primary Use |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry | LC-MS | Targeted analysis of specific PFAS compounds. capes.gov.br |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile fluorinated compounds. youtube.com |

| Total Organic Fluorine Analysis | TOF | Measurement of the total amount of organically bound fluorine. rsc.org |

| 19F Nuclear Magnetic Resonance | 19F NMR | Identification and quantification of known and unknown fluorinated compounds. nih.gov |

Broader Societal and Ecological Impact of Anthropogenic Organofluorines

The large-scale production and release of man-made organofluorines represent a global experiment with poorly understood long-term consequences. researchgate.net The persistence and bioaccumulation of these compounds pose considerable risks to both ecosystems and human health. researchgate.netnumberanalytics.com

Certain organofluorine compounds, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), have been shown to deplete the ozone layer and are potent greenhouse gases. wikipedia.org While many of these have been phased out under international agreements like the Montreal Protocol, their replacements, such as hydrofluorocarbons (HFCs), also contribute to global warming. wikipedia.orgresearchgate.net

The contamination of water sources with per- and polyfluoroalkyl substances (PFAS) is a significant concern, as these compounds can be toxic to aquatic organisms and can accumulate in the food chain. nih.govnumberanalytics.comnih.gov The presence of halogenated anilines in aquatic environments can disrupt the behavior, growth, and reproduction of aquatic species. nih.gov

The metabolism of some fluorinated compounds in organisms can lead to the formation of toxic metabolites, such as fluoroacetate (B1212596) or fluoride ions, which can have adverse health effects. nih.gov

Strategies for Environmentally Benign Chemical Production and Waste Management

Addressing the environmental challenges posed by organofluorines requires a shift towards more sustainable chemical practices, often referred to as green chemistry. numberanalytics.combeyondbenign.org The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beyondbenign.org

Key strategies for environmentally benign production include:

Developing safer fluorinating reagents: Research is focused on finding alternatives to highly toxic and corrosive reagents like hydrofluoric acid and fluorine gas. numberanalytics.com Examples include fluorinated ionic liquids and solid-supported reagents that are safer and more recyclable. numberanalytics.com

Improving reaction efficiency: Catalytic methods and continuous flow processes can improve the efficiency of fluorination reactions, reducing waste and energy consumption. numberanalytics.comcas.cn C-H activation strategies aim to directly introduce fluorine atoms into molecules, eliminating the need for pre-functionalized starting materials. cas.cnresearchgate.net

Designing for degradation: A crucial principle of green chemistry is to design chemicals that break down into harmless products after their intended use, rather than persisting in the environment. beyondbenign.org This involves creating molecules with built-in "weak spots" that are susceptible to environmental degradation processes. societechimiquedefrance.fr

Effective waste management is also critical. numberanalytics.com This includes optimizing industrial processes to minimize waste generation, recycling fluorine-containing materials, and developing advanced disposal techniques like chemical neutralization, precipitation, and advanced oxidation processes to treat fluorine-containing waste streams. numberanalytics.com

Future Perspectives and Emerging Research Challenges

Development of Highly Selective and Atom-Economical Synthetic Methods

A primary challenge in organofluorine chemistry is the development of synthetic methods that are not only efficient and selective but also environmentally benign. numberanalytics.comacs.org The concept of atom economy, which seeks to maximize the incorporation of all materials used in a synthesis into the final product, is a guiding principle in modern organic chemistry. nih.gov

Current synthetic routes to fluorinated anilines often involve multiple steps and may utilize harsh reagents, leading to significant waste generation. acs.orgpharmtech.com Future research will prioritize the development of catalytic methods that can introduce fluorine and difluoromethoxy groups with high precision and in fewer steps. cas.cn This includes the exploration of novel fluorinating agents that are safer and more effective than traditional ones. chinesechemsoc.org The use of transition-metal catalysis, photoredox catalysis, and electrochemical methods are promising avenues for achieving these goals. chinesechemsoc.orgacs.org For instance, developing a one-pot synthesis of 2-(difluoromethoxy)-5-fluoroaniline from readily available starting materials would represent a significant advancement in terms of efficiency and sustainability.

Key areas for future research in synthetic methodology include:

Late-stage fluorination: Introducing fluorine atoms at a late stage of a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. pharmtech.com

C-H activation: Directly replacing carbon-hydrogen bonds with carbon-fluorine bonds is a powerful and atom-economical strategy that is gaining increasing attention. chinesechemsoc.org

Asymmetric synthesis: For applications in life sciences, the ability to control the three-dimensional arrangement of atoms is crucial. Developing methods for the enantioselective synthesis of fluorinated anilines will be a key focus. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. nih.govacs.org The unique electronic properties of the difluoromethoxy group make it an attractive substituent for modulating these parameters. acs.org

While the full biological potential of this compound is yet to be explored, its structural motifs suggest potential applications in several therapeutic areas. Future research will involve screening this and related compounds against a wide range of biological targets to identify novel therapeutic opportunities. The development of fluorinated compounds with improved therapeutic benefits and reduced toxicity is a promising trend. numberanalytics.com

Emerging areas of investigation include:

Fragment-based drug discovery: Small, fluorinated fragments can be used to probe the binding sites of proteins and identify starting points for the development of new drugs. acs.org

PET imaging: The use of fluorine-18 (B77423) labeled compounds for positron emission tomography (PET) imaging is a rapidly growing field. numberanalytics.com Synthesizing an 18F-labeled version of this compound could enable its use as a diagnostic tool.

Antimicrobial agents: The search for new antibiotics is a global health priority. The unique structural features of fluorinated anilines may provide a basis for the development of novel antimicrobial agents. acs.org

Advancements in Advanced Materials Applications

The unique properties of organofluorine compounds also make them valuable in the field of materials science. numberanalytics.com The strong carbon-fluorine bond and the high electronegativity of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. acs.org

Future research will explore the incorporation of this compound and similar molecules into advanced materials. This could involve its use as a monomer in the synthesis of novel fluorinated polymers or as a component in the development of functional materials with tailored properties.

Potential applications in materials science include:

Fluoropolymers: These materials are known for their exceptional chemical inertness and low surface energy. numberanalytics.com Incorporating the difluoromethoxyaniline moiety could lead to polymers with enhanced properties.

Organic electronics: The electronic nature of fluorinated aromatic compounds makes them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.